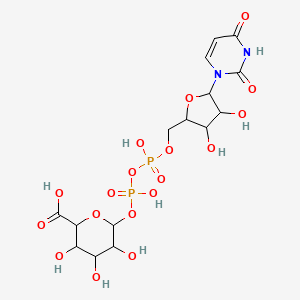
uridine diphosphate glucuronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a sugar donor involved in the synthesis of complex carbohydrates and is essential for various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine diphosphate glucuronic acid involves enzymatic reactions. One common method involves the use of UDP-xylose synthase from Arabidopsis thaliana, nicotinamide adenine dinucleotide (NAD+), and UDP-glucuronic acid (UDP-GlcUA) in an aqueous phosphate buffer at pH 8.0 . The reaction is carried out at 25°C for 4 hours and terminated by adding phenol/chloroform/isoamyl alcohol, followed by vigorous shaking and centrifugation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic synthesis using recombinant proteins. The reaction conditions are optimized for high yield and purity, and the products are purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) .
化学反応の分析
Types of Reactions
uridine diphosphate glucuronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form simpler sugar molecules.
Substitution: The hydroxyl groups can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various sugar derivatives and complex carbohydrates that are essential for biological processes .
科学的研究の応用
Drug Metabolism
UDP-glucuronic acid plays a pivotal role in the phase II metabolism of drugs. It is utilized by UGTs to conjugate glucuronic acid to lipophilic compounds, thereby increasing their polarity and promoting renal or biliary excretion. This process is vital for detoxifying both endogenous compounds (like bilirubin) and exogenous substances (such as pharmaceuticals) .
Case Study: Bilirubin Metabolism
- In humans, UDP-glucuronosyltransferase activity is critical for converting bilirubin into its more soluble form, bilirubin diglucuronide. Deficiencies in this enzyme can lead to conditions such as hyperbilirubinemia, underscoring the importance of UDP-glucuronic acid in metabolic processes .
Biosynthesis of Glycosaminoglycans
UDP-glucuronic acid is essential for synthesizing glycosaminoglycans (GAGs), which are vital components of extracellular matrices and play roles in cell signaling and structural integrity. The transfer of glucuronic acid to various substrates contributes to forming proteoglycans and other GAGs .
Table 1: Role of UDP-Glucuronic Acid in Glycosaminoglycan Synthesis
| GAG Type | Function | Related Disorders |
|---|---|---|
| Hyaluronic Acid | Cell proliferation, migration | Osteoarthritis |
| Chondroitin Sulfate | Cartilage structure | Osteoarthritis |
| Heparan Sulfate | Cell signaling, anticoagulation | Cancer metastasis |
Oncology Research
Recent studies have highlighted the involvement of UGTs and UDP-glucuronic acid in cancer metabolism. Elevated expression levels of certain UGT isoforms have been associated with specific cancers, suggesting that UDP-glucuronic acid may play a role in tumor progression and drug resistance .
Case Study: UGT Expression in Cancer
- Research indicates that UGT1A8 expression is significantly elevated in hepatocellular carcinoma and lung cancer. This overexpression correlates with altered drug metabolism pathways that may affect treatment outcomes, indicating potential targets for therapeutic intervention .
Mechanistic Insights
The mechanism by which UDP-glucuronic acid facilitates drug metabolism involves a random order sequential mechanism where electron-donating groups enhance the rate of glucuronidation. This has been characterized through kinetic studies that provide insights into how structural modifications can influence enzymatic activity .
作用機序
The compound exerts its effects by acting as a sugar donor in the biosynthesis of glycoproteins and polysaccharides. It interacts with various enzymes and molecular targets involved in carbohydrate metabolism, facilitating the transfer of sugar moieties to acceptor molecules. This process is essential for the formation of complex carbohydrates that play crucial roles in cellular functions and structural integrity .
類似化合物との比較
Similar Compounds
UDP-glucose: Another sugar donor involved in the biosynthesis of glycoproteins and polysaccharides.
UDP-galactose: Similar in structure and function, involved in the synthesis of galactose-containing polysaccharides.
UDP-glucuronic acid: Involved in the biosynthesis of glucuronic acid-containing polysaccharides.
Uniqueness
uridine diphosphate glucuronic acid is unique due to its specific role in the biosynthesis of xylose-containing polysaccharides. Its structure allows it to interact with specific enzymes and molecular targets, making it essential for the formation of certain complex carbohydrates that are not synthesized by other sugar donors .
特性
分子式 |
C15H22N2O18P2 |
|---|---|
分子量 |
580.28 g/mol |
IUPAC名 |
6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26) |
InChIキー |
HDYANYHVCAPMJV-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















